molecular formula C11H22N2 B070854 (R)-1-Cyclohexyl-3-methylpiperazine CAS No. 182141-99-7

(R)-1-Cyclohexyl-3-methylpiperazine

Cat. No.: B070854
CAS No.: 182141-99-7
M. Wt: 182.31 g/mol
InChI Key: NZVWAQIJRNKNOB-SNVBAGLBSA-N
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Description

®-1-Cyclohexyl-3-methylpiperazine is a chiral compound featuring a cyclohexyl group attached to a piperazine ring, with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclohexyl-3-methylpiperazine typically involves the reaction of cyclohexylamine with 3-methylpiperazine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of ®-1-Cyclohexyl-3-methylpiperazine may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: ®-1-Cyclohexyl-3-methylpiperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of ®-1-Cyclohexyl-3-methylpiperazine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: ®-1-Cyclohexyl-3-methylpiperazine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships in piperazine derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents. Its chiral nature makes it a valuable candidate for developing enantiomerically pure drugs.

Industry: In the industrial sector, ®-1-Cyclohexyl-3-methylpiperazine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

    1-Cyclohexylpiperazine: Lacks the methyl group at the third position, resulting in different chemical and biological properties.

    3-Methylpiperazine: Does not have the cyclohexyl group, leading to variations in its reactivity and applications.

    N-Methylpiperazine: Features a methyl group on the nitrogen atom, which alters its chemical behavior compared to ®-1-Cyclohexyl-3-methylpiperazine.

Uniqueness: ®-1-Cyclohexyl-3-methylpiperazine stands out due to its chiral nature and the presence of both cyclohexyl and methyl groups

Properties

IUPAC Name

(3R)-1-cyclohexyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVWAQIJRNKNOB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572956
Record name (3R)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182141-99-7
Record name (3R)-1-Cyclohexyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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